

Application Notes and Protocols: Payne Rearrangement of Aerocyanidin for Metabolite Synthesis

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Compound of Interest		
Compound Name:	Aerocyanidin	
Cat. No.:	B053187	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocyanidin, a potent antibiotic, possesses a chemically labile γ -hydroxyl- α , β -epoxy isonitrile moiety. Under both acidic (pH < 4) and basic (pH > 8) conditions, this functionality undergoes a Payne rearrangement to yield a more stable epoxy ketone metabolite, a transformation with significant implications for its biological activity and potential as a prodrug.[1][2] This document provides detailed protocols for the controlled synthesis of this metabolite via the Payne rearrangement of **Aerocyanidin**, along with methods for its purification and characterization. Understanding this transformation is crucial for researchers investigating the mode of action of **Aerocyanidin** and for professionals in drug development exploring its therapeutic potential.

Introduction

The Payne rearrangement is a base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. In the case of **Aerocyanidin**, the rearrangement of the γ -hydroxyl- α , β -epoxy isonitrile leads to the formation of a stable α , β -epoxy ketone metabolite with the concomitant release of hydrogen cyanide.[1][2] This rearrangement is a critical consideration in the handling, formulation, and biological assessment of **Aerocyanidin**. The resulting epoxy ketone metabolite has been synthesized and evaluated for its biological activity, revealing that the intact epoxy isonitrile moiety is crucial for the potent and selective antibacterial activity of



Aerocyanidin against Staphylococcus aureus.[1] These findings suggest that **Aerocyanidin** itself, rather than its rearranged metabolite, is the active antibiotic.

This document outlines protocols for inducing the Payne rearrangement of **Aerocyanidin** under both acidic and basic conditions to facilitate the synthesis and isolation of its epoxy ketone metabolite for further study.

Chemical Structures

Compound	Structure	
Aerocyanidin	The image you are requesting does not exist or is no longer available.	
Epoxy Ketone Metabolite	The image you are requesting does not exist or is no longer available.	

Experimental Protocols Protocol 1: Acid-Catalyzed Payne Rearrangement of Aerocyanidin

This protocol describes the conversion of **Aerocyanidin** to its epoxy ketone metabolite under acidic conditions.

Materials:

Aerocyanidin



- Methanol (ACS grade)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate (ACS grade)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Round-bottom flask
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- Dissolve Aerocyanidin (10 mg) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 1 M hydrochloric acid dropwise while monitoring the pH. Adjust the pH to approximately 3.



- Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (as indicated by the disappearance of the Aerocyanidin spot on TLC), carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers and wash with brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure epoxy ketone metabolite.

Protocol 2: Base-Catalyzed Payne Rearrangement of Aerocyanidin

This protocol describes the conversion of **Aerocyanidin** to its epoxy ketone metabolite under basic conditions.

Materials:

- Aerocyanidin
- Methanol (ACS grade)
- Sodium hydroxide (1 M)
- Ammonium chloride (saturated aqueous solution)
- Ethyl acetate (ACS grade)
- Anhydrous sodium sulfate
- Silica gel for column chromatography



- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Round-bottom flask
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- Dissolve Aerocyanidin (10 mg) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 1 M sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH to approximately 9.
- Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
- Upon completion, guench the reaction by adding saturated ammonium chloride solution.
- Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers and wash with brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure epoxy ketone metabolite.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the epoxy ketone metabolite from **Aerocyanidin**. Note that the total synthesis of the metabolite has been reported, and the yields presented here are based on that multi-step synthesis, which provides a benchmark for the expected outcome of the direct rearrangement.[1]

Parameter	Value	Reference
Starting Material	Aerocyanidin	-
Product	Epoxy Ketone Metabolite	-
Molecular Formula	C15H25NO3	[2]
Molecular Weight	267.36 g/mol	Calculated
Reported Yield (from total synthesis)	Moderate	[1]
Appearance	Colorless oil	Assumed

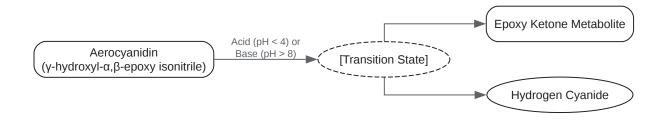
Expected Spectroscopic Data (based on synthesized metabolite):

Technique	Expected Data
¹H NMR (CDCl₃)	Peaks corresponding to the aliphatic chain, epoxide protons, and protons adjacent to the ketone.
¹³ C NMR (CDCl ₃)	Peaks corresponding to the carbonyl carbon of the ketone, epoxide carbons, and aliphatic carbons.
Mass Spectrometry (ESI+)	Expected [M+H] ⁺ at m/z 268.1918



Visualizations

Payne Rearrangement of Aerocyanidin



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Caption: Payne Rearrangement of Aerocyanidin to its epoxy ketone metabolite.

Experimental Workflow for Metabolite Synthesis





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Caption: General workflow for the synthesis and purification of the metabolite.



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